

Review of 3-Iodo-8-nitroquinoline and its derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Iodo-8-nitroquinoline

Cat. No.: B1314853

[Get Quote](#)

An In-depth Technical Guide on **3-Iodo-8-nitroquinoline** and Its Derivatives

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This technical guide focuses on **3-iodo-8-nitroquinoline**, a functionalized derivative with potential for further chemical exploration. While specific data on its biological activity and derivatives are limited, this paper consolidates the known physicochemical properties of the parent compound. By examining established synthesis protocols and the biological activities of structurally related nitro- and iodo-quinoline analogs, we aim to provide a foundational resource for researchers. This guide presents quantitative data in structured tables, details relevant experimental methodologies, and utilizes process diagrams to illustrate key workflows, thereby offering a strategic outlook for professionals in drug discovery and development.

Introduction to the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound, consists of a benzene ring fused to a pyridine ring.^[1] This bicyclic structure is a privileged pharmacophore in drug development due to its ability to serve as a versatile scaffold for designing molecules with a wide array of biological activities.^{[1][2]} Quinoline derivatives have demonstrated significant potential as anticancer, antimicrobial, antifungal, and antiviral agents.^{[1][2]} The synthetic accessibility of the quinoline ring system allows for the creation of structurally diverse derivatives, enabling the fine-tuning of their pharmacological profiles.^[1] **3-Iodo-8-nitroquinoline** represents a specific example of this

class, featuring both a halogen and a nitro group, which can significantly influence its chemical reactivity and biological interactions.

Physicochemical Properties of 3-Iodo-8-nitroquinoline

The fundamental physical and chemical characteristics of **3-iodo-8-nitroquinoline** are crucial for its handling, storage, and application in synthetic chemistry. The available data for this compound are summarized below.

Table 1: Physicochemical Properties of **3-iodo-8-nitroquinoline**

Property	Value
CAS Number	497084-46-5[3][4]
Molecular Formula	C ₉ H ₅ IN ₂ O ₂ [3][4]
Molecular Weight	300.053 g/mol [3]
Exact Mass	299.939575 u[3]
Density	2.0 ± 0.1 g/cm ³ [3]
Boiling Point	401.2 ± 30.0 °C at 760 mmHg[3]

| Flash Point | 196.4 ± 24.6 °C[3] |

2.1 Handling and Safety Information

Proper handling of **3-iodo-8-nitroquinoline** is essential to ensure laboratory safety.

- Engineering Controls: Operations should be conducted within a chemical fume hood.[3]
- Personal Protective Equipment: Wear standard laboratory clothing, chemical-resistant gloves, and safety goggles.[3]
- Conditions to Avoid: The compound is sensitive to heat, flames, and sparks.[3]

- **Materials to Avoid:** Avoid contact with strong oxidizing agents.[3]
- **Hazardous Combustion Products:** Combustion may produce carbon monoxide, nitrogen oxides, and hydrogen iodide.[3]

Synthesis of Quinolines: Methodologies and Protocols

While a specific protocol for **3-iodo-8-nitroquinoline** is not detailed in the surveyed literature, general and robust methods for synthesizing substituted quinolines are well-established. These can be adapted for the target molecule and its derivatives.

3.1 General Synthetic Strategies

Classic methods for quinoline synthesis include the Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, and the Doebner synthesis.[5][6] The Doebner reaction provides a versatile route to quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid.[6]

3.2 Detailed Experimental Protocol: One-Pot, Three-Component Synthesis of Iodo-Quinoline Derivatives

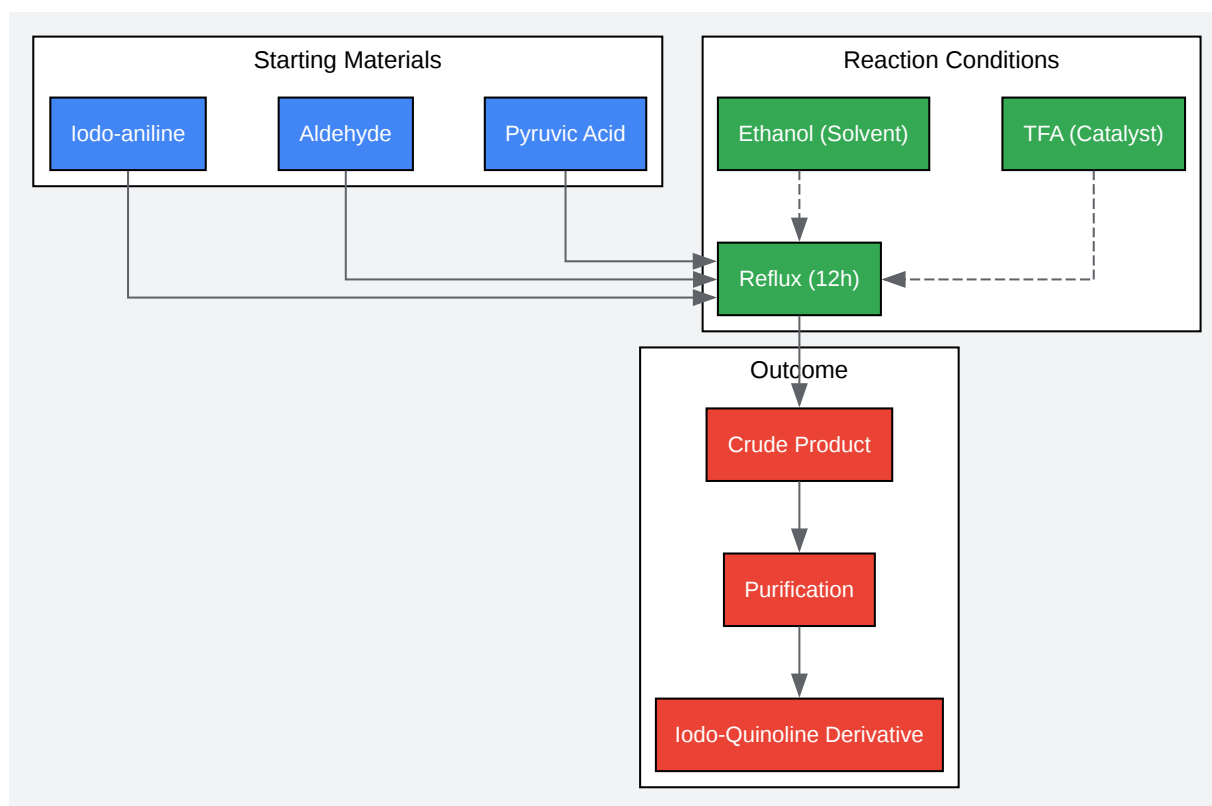
A modern and efficient approach for generating iodo-quinoline derivatives has been reported, which can be adapted for various substrates.[6] This method utilizes a one-pot, three-component reaction.[6]

- **Objective:** To synthesize 6-iodo-substituted carboxy-quinolines.[6]
- **Starting Materials:**
 - Iodo-aniline (substituted)[6]
 - Pyruvic acid[6]
 - Phenyl-substituted aldehydes or O-heterocyclic aldehydes[6]
- **Catalyst:** Trifluoroacetic acid (TFA)[6]

- Solvent: Ethanol[6]
- General Procedure:
 - Combine the iodo-aniline, aldehyde, and pyruvic acid in ethanol.
 - Add trifluoroacetic acid as a catalyst to the mixture.
 - Reflux the reaction mixture for a specified time (e.g., 12 hours).[6]
 - Upon completion, the product can be isolated and purified.
- Advantages: This method is noted for its rapid reaction times, use of a cost-effective catalyst, high product yields, and straightforward purification.[6]

3.3 Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the one-pot synthesis method described above.



[Click to download full resolution via product page](#)

Caption: General workflow for one-pot synthesis of iodo-quinoline derivatives.

Biological Activity of Substituted Quinolines

Direct biological data for **3-iodo-8-nitroquinoline** is not prominently available. However, the activities of structurally related nitro- and halo-substituted quinolines provide valuable insights into its potential therapeutic applications.

4.1 Antimicrobial Activity

Derivatives of 8-hydroxyquinoline (8HQ) bearing nitro and halogen substituents exhibit potent and diverse antimicrobial activities.^[7] For instance, nitroxoline (5-nitro-8-hydroxyquinoline) and

clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) are well-studied compounds.[7] Nitroxoline shows strong activity against *Aeromonas hydrophila* and can selectively inhibit the growth of *Pseudomonas aeruginosa*. [7][8] Cloxyquin (5-chloro-8-hydroxyquinoline) is effective against *Listeria monocytogenes* and *Plesiomonas shigelloides*. [7][8] The presence of halogens appears to enhance activity against Gram-negative bacteria compared to the parent 8-hydroxyquinoline.[7]

Table 2: Antimicrobial Activity (MIC) of Selected 8-Hydroxyquinoline Derivatives

Compound	Microorganism	MIC (μM)
Nitroxoline	<i>Aeromonas hydrophila</i>	5.26[7][8]
Nitroxoline	<i>Pseudomonas aeruginosa</i>	84.14[7][8]
Cloxyquin	<i>Listeria monocytogenes</i>	5.57[7][8]
Cloxyquin	<i>Plesiomonas shigelloides</i>	11.14[7][8]

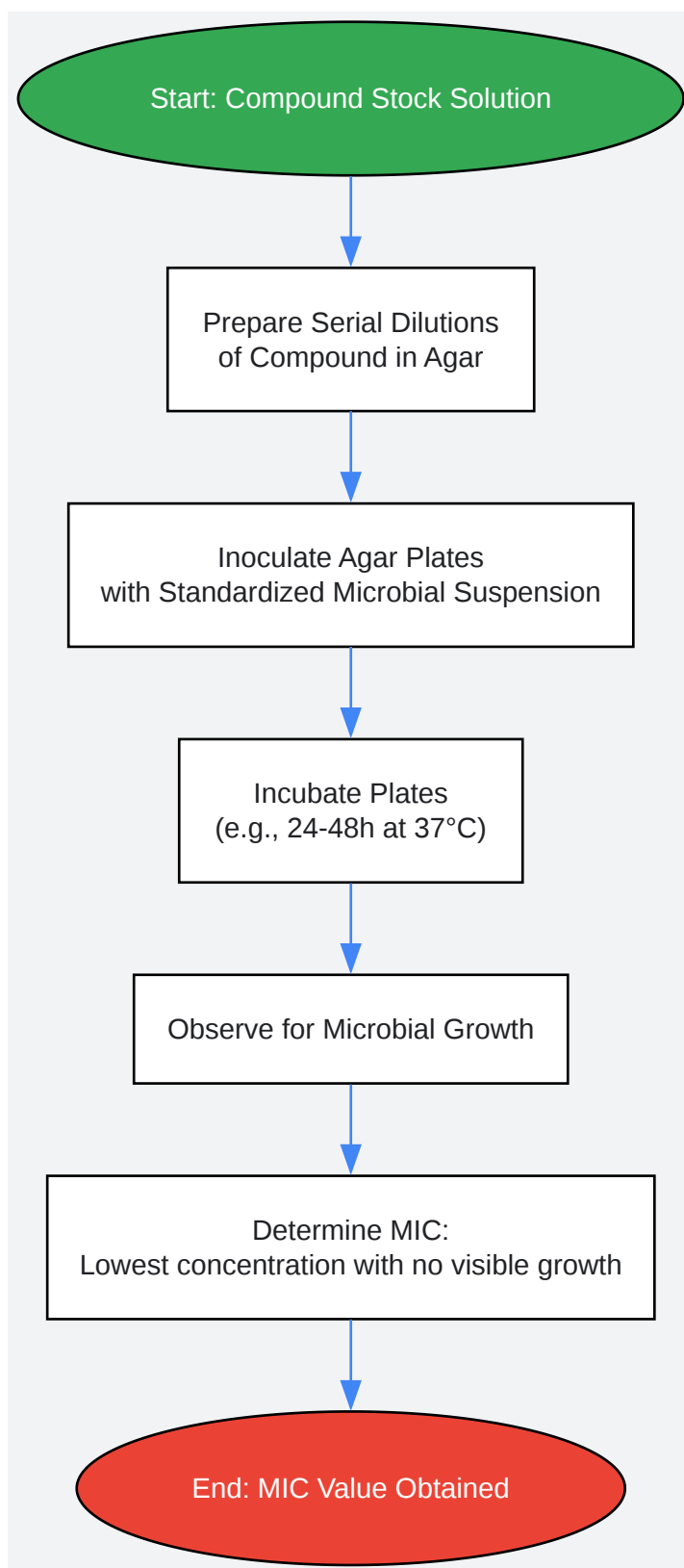
| 8-Hydroxyquinoline | Gram-positive bacteria (general) | 3.44–13.78[7][8] |

4.2 Anticancer Activity

The quinoline core is also a key feature in many anticancer agents.[1] Studies comparing 8-hydroxyquinoline analogs have shown that nitroxoline (8-hydroxy-5-nitroquinoline) is a more potent cytotoxic agent against human cancer cell lines than the halogenated derivative clioquinol.[9] The IC₅₀ value for nitroxoline was found to be five to ten times lower than that of other related compounds.[9][10] Its anticancer activity is enhanced by the presence of copper and is associated with an increase in intracellular reactive oxygen species.[9][10]

4.3 Visualization of Antimicrobial Screening Workflow

A standard method for evaluating the antimicrobial potency of new compounds is the agar dilution method, which is used to determine the Minimum Inhibitory Concentration (MIC).



[Click to download full resolution via product page](#)

Caption: Workflow for antimicrobial susceptibility testing (Agar Dilution Method).

Future Directions and Conclusion

3-Iodo-8-nitroquinoline is a well-characterized compound in terms of its physicochemical properties. However, a significant opportunity exists for further research into its synthetic derivatization and biological evaluation. The established protocols for creating functionalized quinolines provide a clear path for generating a library of novel compounds based on this core structure.

Based on the potent antimicrobial and anticancer activities observed in structurally similar nitro- and iodo-substituted quinolines, it is reasonable to hypothesize that derivatives of **3-iodo-8-nitroquinoline** could be promising candidates for drug discovery programs. Future research should focus on synthesizing new analogs and systematically screening them for a range of biological activities to unlock the full therapeutic potential of this chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 3. 3-Iodo-8-nitro-quinoline | CAS#:497084-46-5 | Chemsrcc [chemsrc.com]
- 4. echemi.com [echemi.com]
- 5. iipseries.org [iipseries.org]
- 6. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

- 9. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Review of 3-Iodo-8-nitroquinoline and its derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314853#review-of-3-iodo-8-nitroquinoline-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com